Leucokinin III

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Leucokinin III is a member of the leucokinin family, which are neuropeptides first discovered in cockroaches and later identified in various insects and other invertebrates . These peptides play significant roles in regulating physiological processes such as ion and water homeostasis, feeding, sleep-metabolism interactions, and modulation of gustatory sensitivity and nociception .

Applications De Recherche Scientifique

Leucokinin III has been extensively studied for its role in regulating physiological processes in insects. It is used in research to understand the mechanisms of ion and water homeostasis, feeding behavior, and stress responses . Additionally, this compound and its receptors are potential targets for developing novel insecticides aimed at pest control . In the field of neurobiology, this compound serves as a model for studying neuropeptide signaling and its effects on behavior and physiology .

Mécanisme D'action

Leucokinin III exerts its effects by binding to a GPCR expressed in specific tissues. Upon binding, the receptor activates intracellular signaling pathways, leading to changes in cellular responses. In mosquitoes, this compound influences processes such as fluid secretion in Malpighian tubules, which are critical for osmoregulation and waste elimination. The exact downstream mechanisms remain an active area of research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Leucokinin III can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions: Leucokinin III primarily undergoes hydrolysis and enzymatic degradation in biological systems. These reactions are crucial for regulating its activity and ensuring that it does not accumulate to toxic levels .

Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by various proteases, which cleave the peptide bonds under physiological conditions. Enzymatic degradation typically occurs in the presence of specific enzymes that recognize and break down the peptide .

Major Products Formed: The primary products of this compound degradation are smaller peptide fragments and individual amino acids. These products are further metabolized or utilized in various biochemical pathways within the organism .

Comparaison Avec Des Composés Similaires

- Leucokinin I

- Leucokinin II

- Drosophila melanogaster leucokinin

- Anopheles leucokinin I and II

Comparison: Leucokinin III shares structural similarities with other leucokinins, such as leucokinin I and II, but differs in its amino acid sequence and receptor binding affinity . While all leucokinins function in regulating ion and water homeostasis, this compound has a unique potency and specificity for its receptor, making it particularly effective in certain physiological contexts . Compared to Drosophila melanogaster leucokinin, this compound exhibits a broader specificity for leucokinin receptors, indicating a more versatile role in insect physiology .

Propriétés

IUPAC Name |

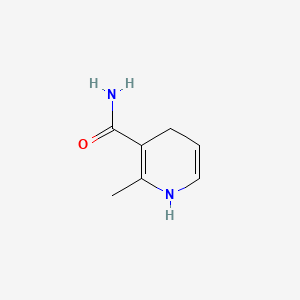

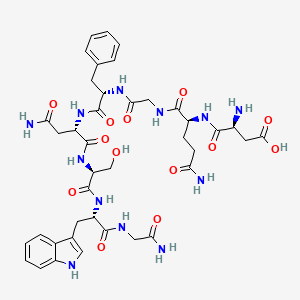

(3S)-3-amino-4-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52N12O13/c41-23(14-34(58)59)35(60)49-25(10-11-30(42)54)36(61)47-18-33(57)48-26(12-20-6-2-1-3-7-20)38(63)51-28(15-31(43)55)39(64)52-29(19-53)40(65)50-27(37(62)46-17-32(44)56)13-21-16-45-24-9-5-4-8-22(21)24/h1-9,16,23,25-29,45,53H,10-15,17-19,41H2,(H2,42,54)(H2,43,55)(H2,44,56)(H,46,62)(H,47,61)(H,48,57)(H,49,60)(H,50,65)(H,51,63)(H,52,64)(H,58,59)/t23-,25-,26-,27-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIKMODLZSECHC-DHPWCFLCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52N12O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

908.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate](/img/structure/B561280.png)

![4,5,6,7-Tetramethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B561282.png)

![8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine](/img/structure/B561284.png)